N-(cyanomethyl)-N-methyl-2H-chromene-3-carboxamide
Description
N-(cyanomethyl)-N-methyl-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Properties
IUPAC Name |
N-(cyanomethyl)-N-methyl-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-15(7-6-14)13(16)11-8-10-4-2-3-5-12(10)17-9-11/h2-5,8H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHDBIXOBLESGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=CC2=CC=CC=C2OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-methyl-2H-chromene-3-carboxamide typically involves the reaction of a chromene derivative with cyanomethyl and methyl groups. One common method involves the use of N-methylation of nitro compounds, followed by a series of reduction and cyclization reactions . The reaction conditions often require the use of methylating agents such as methanol, dimethyl sulfate, or formaldehyde, and the process is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-methyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene oxides, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
N-(cyanomethyl)-N-methyl-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s biological activity makes it a candidate for studies in cell signaling and enzyme inhibition.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-methyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(cyanomethyl)-N-methyl-2H-chromene-3-carboxamide include:
N-(cyanomethyl)-2-chloroisonicotinamide: Known for its role in inducing systemic acquired resistance in plants.
N-(cyanomethyl)-2,3-dimethylpyridinium salts: Used in the synthesis of various heterocyclic compounds.
Uniqueness
What sets this compound apart is its unique chromene backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over other similar compounds in terms of reactivity and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
